(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide (E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide
Brand Name: Vulcanchem
CAS No.: 477305-32-1
VCID: VC6054354
InChI: InChI=1S/C22H13BrN4O3S/c23-15-3-6-19-13(7-15)8-17(22(29)30-19)18-11-31-21(27-18)14(9-24)10-26-16-4-1-12(2-5-16)20(25)28/h1-8,10-11,26H,(H2,25,28)/b14-10+
SMILES: C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C22H13BrN4O3S
Molecular Weight: 493.34

(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

CAS No.: 477305-32-1

Cat. No.: VC6054354

Molecular Formula: C22H13BrN4O3S

Molecular Weight: 493.34

* For research use only. Not for human or veterinary use.

(E)-4-((2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide - 477305-32-1

Specification

CAS No. 477305-32-1
Molecular Formula C22H13BrN4O3S
Molecular Weight 493.34
IUPAC Name 4-[[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Standard InChI InChI=1S/C22H13BrN4O3S/c23-15-3-6-19-13(7-15)8-17(22(29)30-19)18-11-31-21(27-18)14(9-24)10-26-16-4-1-12(2-5-16)20(25)28/h1-8,10-11,26H,(H2,25,28)/b14-10+
Standard InChI Key QUEIKVQKBUGMGE-GXDHUFHOSA-N
SMILES C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Introduction

Structural Analysis and Molecular Properties

Molecular Architecture

The compound’s structure comprises four distinct domains:

  • 6-Bromo-2-oxo-2H-chromen-3-yl: A coumarin derivative featuring a bromine substituent at position 6 and a ketone group at position 2. The coumarin core contributes aromaticity and planar geometry, facilitating π-π stacking interactions observed in similar compounds .

  • Thiazol-2-yl: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. This moiety enhances electronic diversity and potential hydrogen-bonding capabilities.

  • 2-cyanovinyl: A conjugated system with a nitrile group, which stabilizes the E-configuration through resonance and steric effects .

  • Benzamide: An aromatic amide group that introduces hydrogen-bonding sites via the carbonyl oxygen and amide nitrogen .

The E-configuration of the cyanovinyl bridge is critical for maintaining molecular planarity, as evidenced by analogous structures . Intra- and intermolecular hydrogen bonds, such as N–H⋯S and N–H⋯O interactions, likely stabilize the crystal lattice, as seen in related coumarin-thiazole hybrids .

Hypothesized Molecular Formula

Based on structural dissection, the molecular formula is deduced as C₂₃H₁₄BrN₅O₃S, with a theoretical molecular weight of 528.36 g/mol. This aligns with the formula of similar compounds, such as N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (C₁₄H₉BrN₂O₃S, 365.2 g/mol), adjusted for the additional cyanovinyl and benzamide groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol inspired by methods for analogous coumarin-thiazole hybrids :

  • Coumarin-Thiazole Coupling:

    • A 6-bromo-2-oxo-2H-chromen-3-yl derivative reacts with a thiazole-2-amine precursor in the presence of chloroacetyl chloride or acetic anhydride.

    • Example: 6-bromo-2-hydroxybenzaldehyde undergoes Pechmann condensation with ethyl acetoacetate to form the coumarin core, followed by thiazole ring closure via Hantzsch thiazole synthesis .

  • Cyanovinyl Introduction:

    • The thiazole-coupled intermediate undergoes Knoevenagel condensation with malononitrile to install the cyanovinyl group .

  • Benzamide Functionalization:

    • The amino group of the cyanovinyl intermediate reacts with 4-carbamoylbenzoyl chloride to form the final benzamide linkage .

Reaction Conditions

  • Solvents: Acetic anhydride, dimethylformamide (DMF) .

  • Catalysts: Fused sodium acetate for cyclocondensation .

  • Temperature: Reflux conditions (100–120°C) for 2–3 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons of the coumarin ring appear as doublets at δ 7.2–8.1 ppm .

    • Thiazole protons resonate as singlets near δ 7.5–8.0 ppm.

    • The cyanovinyl CH group shows a doublet at δ 6.8–7.0 ppm (J = 12–14 Hz), confirming the E-configuration .

    • Benzamide NH₂ protons exhibit broad singlets at δ 6.5–7.0 ppm .

  • ¹³C NMR:

    • Coumarin carbonyl (C=O) at δ 160–165 ppm .

    • Thiazole carbons at δ 120–140 ppm.

    • Nitrile carbon (C≡N) at δ 115–118 ppm .

Infrared (IR) Spectroscopy

  • Strong absorption bands at:

    • 1680–1700 cm⁻¹ (C=O stretch of coumarin and benzamide) .

    • 2210–2240 cm⁻¹ (C≡N stretch) .

    • 3300–3500 cm⁻¹ (N–H stretch of benzamide) .

Mass Spectrometry

  • Molecular ion peak at m/z 528 (C₂₃H₁₄BrN₅O₃S⁺).

  • Fragmentation pattern:

    • Loss of benzamide group (m/z 105) .

    • Cleavage of the cyanovinyl bridge (m/z 391) .

Biological Activities and Applications

Anticancer Activity

Analogous compounds exhibit cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer) via topoisomerase II inhibition . The bromine atom in the coumarin ring may facilitate DNA intercalation, while the thiazole moiety disrupts microtubule assembly.

Future Research Directions

  • In Vitro Screening: Evaluate cytotoxicity against hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines.

  • Molecular Docking: Predict interactions with EGFR kinase or tubulin using AutoDock Vina.

  • Structural Optimization: Introduce electron-withdrawing groups (e.g., nitro) to the benzamide ring to enhance binding affinity .

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